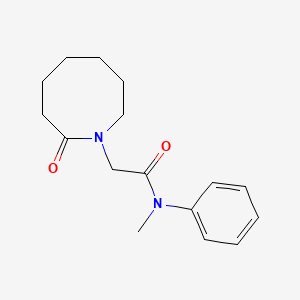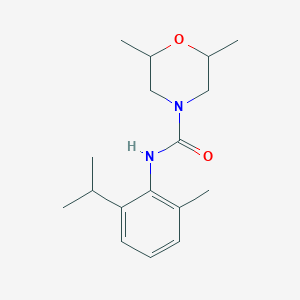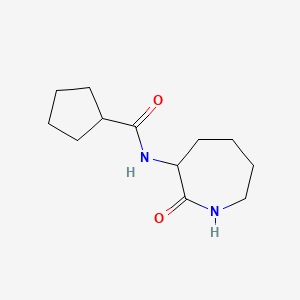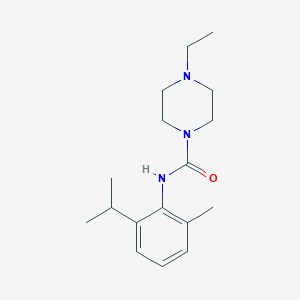
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its abbreviated name, EPPC, and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
作用机制
EPPC exerts its effects by binding to the 5-HT7 receptor and blocking its activity. This receptor is involved in the regulation of various neurotransmitters, including serotonin, and plays an important role in a range of physiological processes, including sleep, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPC are still being studied, but early research suggests that this compound may have a range of interesting effects on various systems in the body. For example, EPPC has been found to reduce the activity of certain enzymes involved in the metabolism of neurotransmitters, which may have implications for the treatment of certain psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using EPPC in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one limitation of using EPPC is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on EPPC. One promising area of study involves the use of this compound as a tool for developing new treatments for psychiatric disorders that involve dysfunction of the 5-HT7 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPC and its potential applications in other areas of scientific research.
合成方法
The synthesis of EPPC typically involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with piperazine to form the desired carboxamide product. The final compound is typically purified through a combination of chromatography and recrystallization techniques.
科学研究应用
EPPC has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of EPPC as a tool for studying the function of certain receptors in the brain. Specifically, EPPC has been found to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in a range of important physiological processes.
属性
IUPAC Name |
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-5-19-9-11-20(12-10-19)17(21)18-16-14(4)7-6-8-15(16)13(2)3/h6-8,13H,5,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGBPNWNBJBZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
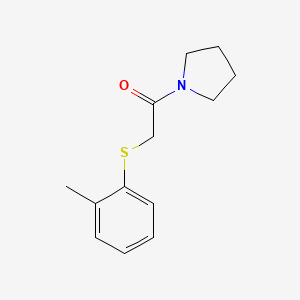
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

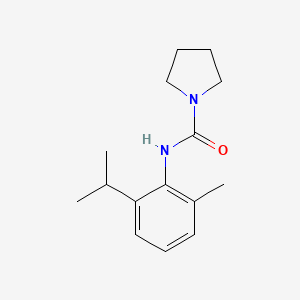
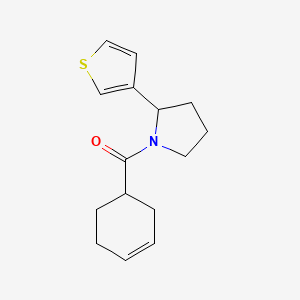

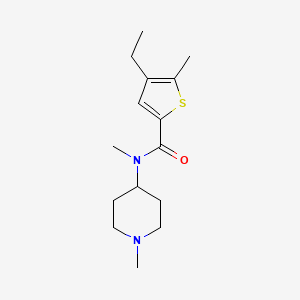
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

